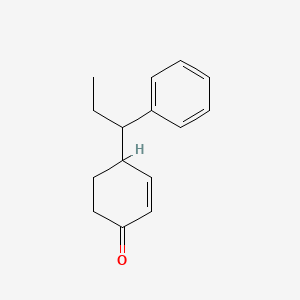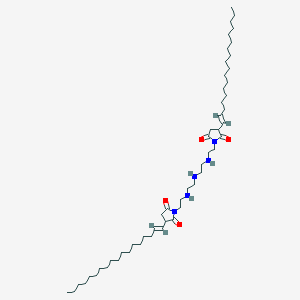![molecular formula C17H16 B14490706 2,3,3a,11b-Tetrahydro-1h-cyclopenta[a]anthracene CAS No. 63820-35-9](/img/structure/B14490706.png)
2,3,3a,11b-Tetrahydro-1h-cyclopenta[a]anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,3a,11b-Tetrahydro-1h-cyclopenta[a]anthracene is a polycyclic aromatic hydrocarbon with a unique structure that includes a cyclopenta ring fused to an anthracene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3a,11b-Tetrahydro-1h-cyclopenta[a]anthracene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the cyclopenta ring fused to the anthracene structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,3a,11b-Tetrahydro-1h-cyclopenta[a]anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,3a,11b-Tetrahydro-1h-cyclopenta[a]anthracene has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex polycyclic aromatic hydrocarbons and other organic molecules.
Biology: It serves as a model compound for studying the interactions of polycyclic aromatic hydrocarbons with biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anticancer drugs.
Industry: The compound is investigated for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 2,3,3a,11b-Tetrahydro-1h-cyclopenta[a]anthracene involves its interaction with molecular targets and pathways within biological systems. The compound can intercalate into DNA, disrupting the normal function of the genetic material and potentially leading to anticancer effects. Additionally, it may interact with enzymes and receptors, modulating their activity and influencing various cellular processes.
Vergleich Mit ähnlichen Verbindungen
2,3,3a,11b-Tetrahydro-1h-cyclopenta[a]anthracene can be compared with other similar compounds, such as:
Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
Phenanthrene: Another polycyclic aromatic hydrocarbon with a different arrangement of fused rings.
Cyclopenta[a]phenanthrene: A compound with a cyclopenta ring fused to a phenanthrene moiety.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
63820-35-9 |
|---|---|
Molekularformel |
C17H16 |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
2,3,3a,11b-tetrahydro-1H-cyclopenta[a]anthracene |
InChI |
InChI=1S/C17H16/c1-2-5-14-11-17-15(10-13(14)4-1)9-8-12-6-3-7-16(12)17/h1-2,4-5,8-12,16H,3,6-7H2 |
InChI-Schlüssel |
XCOHBMAJOSYJGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C=CC3=CC4=CC=CC=C4C=C3C2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[Dichloro(fluoro)methyl]-3-(trifluoromethyl)benzene](/img/structure/B14490632.png)
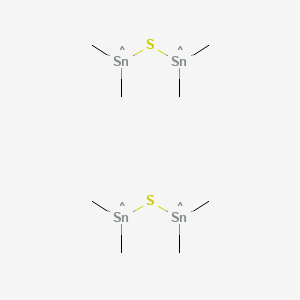

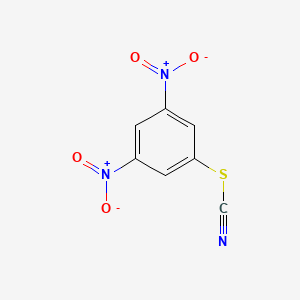


![[Dec-9-ynoxy(diphenyl)methyl]benzene](/img/structure/B14490654.png)

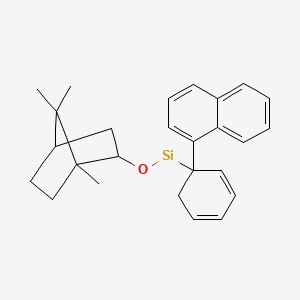
![8-Methyl-2-phenyl-6,7,8,9-tetrahydrobenzo[g]pteridin-4-amine](/img/structure/B14490658.png)

